
3-Amino-2-(2,6-dichlorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(2,6-dichlorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11Cl2NO and a molar mass of 220.09 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group attached to a propane backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Amino-2-(2,6-dichlorophenyl)propan-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
3-Amino-2-(2,6-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Scientific Research Applications
3-Amino-2-(2,6-dichlorophenyl)propan-1-ol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Amino-2-(2,6-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dichlorophenyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar compounds to 3-Amino-2-(2,6-dichlorophenyl)propan-1-ol include:
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
2-Amino-3-(2,6-dichlorophenyl)propan-1-ol: This is an isomer with the amino group at a different position on the propane backbone.
(S)-2-Amino-3,3-diphenylpropan-1-ol: This compound has a diphenyl group instead of a dichlorophenyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-amino-2-(2,6-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-1-3-8(11)9(7)6(4-12)5-13/h1-3,6,13H,4-5,12H2 |
InChI Key |
ZSNIRPNQSNJXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


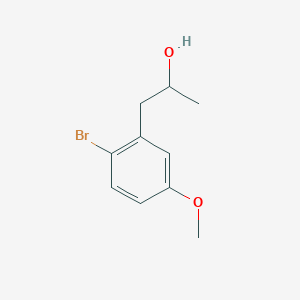
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13609704.png)
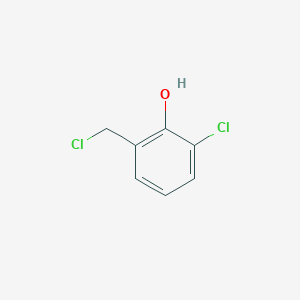

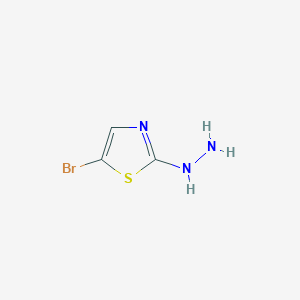
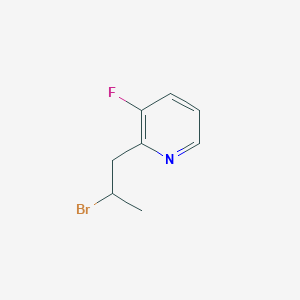
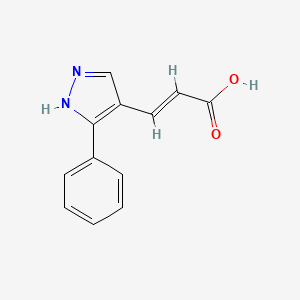

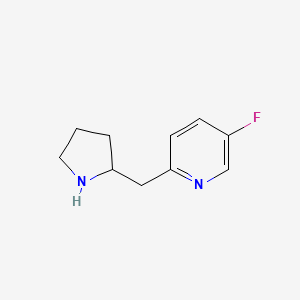

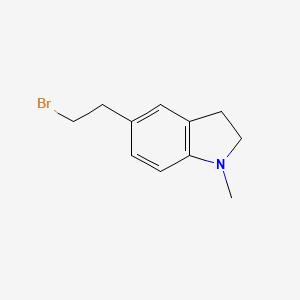

![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
